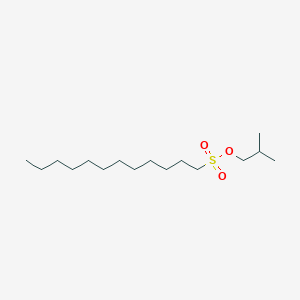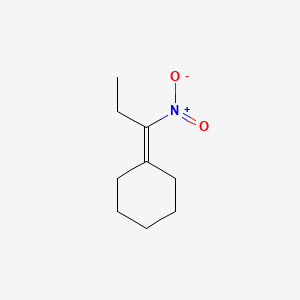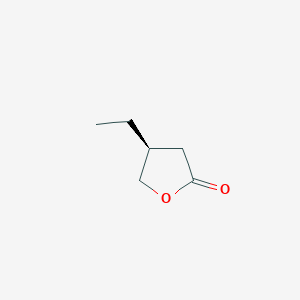
(S)-3-Ethyl-gamma-butyrolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Ethyl-gamma-butyrolactone is a chiral lactone compound with the molecular formula C6H10O2 It is characterized by a five-membered lactone ring with an ethyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethyl-gamma-butyrolactone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-ethyl-4-hydroxybutanoic acid. This reaction typically employs a chiral catalyst, such as a rhodium complex, under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of ethyl 4-chlorobutanoate. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out at high pressure and moderate temperature to achieve high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Ethyl-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethyl-4-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The lactone ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 3-Ethyl-4-hydroxybutanoic acid.
Reduction: 3-Ethyl-1,4-butanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-3-Ethyl-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (S)-3-Ethyl-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. For example, in drug development, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways to achieve therapeutic effects.
Comparación Con Compuestos Similares
(S)-3-Ethyl-gamma-butyrolactone can be compared with other similar compounds, such as:
Gamma-butyrolactone (GBL): Unlike this compound, GBL lacks the ethyl group, making it less selective in its interactions.
Delta-valerolactone: This compound has a six-membered lactone ring, differing in ring size and reactivity.
(S)-3-Methyl-gamma-butyrolactone: This compound has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its chiral nature and the presence of the ethyl group, which imparts specific reactivity and selectivity in various chemical and biological processes.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(4S)-4-ethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |
Clave InChI |
MDQZVJSUBKPTHG-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@H]1CC(=O)OC1 |
SMILES canónico |
CCC1CC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


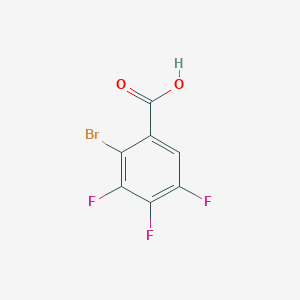
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
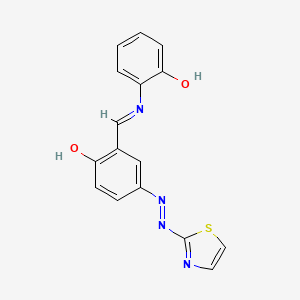
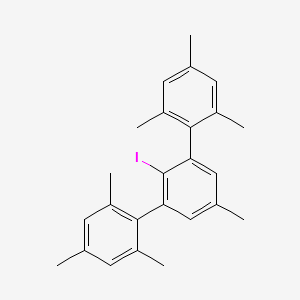
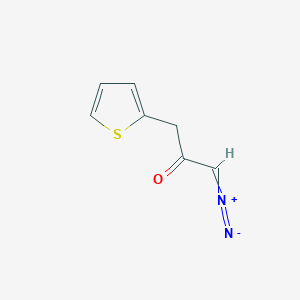
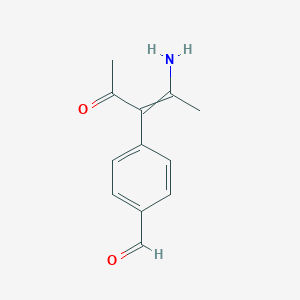
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
